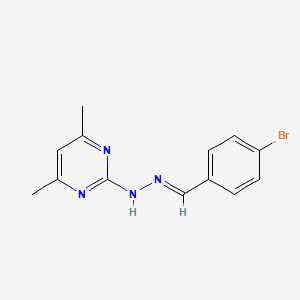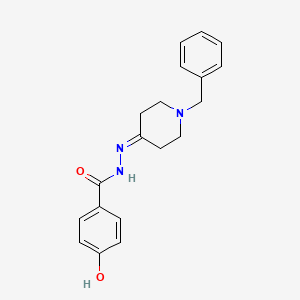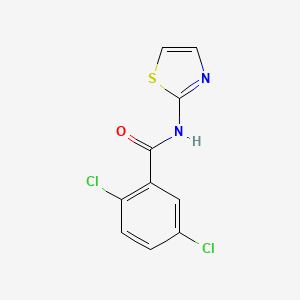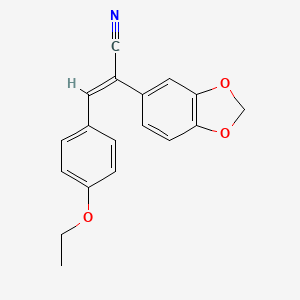![molecular formula C21H22ClN3OS B5838000 1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B5838000.png)
1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(4-methoxyphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(4-methoxyphenyl)piperazine, also known as MTIP, is a chemical compound with potential therapeutic applications. It belongs to the class of piperazine-based compounds and has been extensively studied for its pharmacological properties. In
作用機序
1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(4-methoxyphenyl)piperazine acts as a selective antagonist of the 5-HT1A receptor, which is widely distributed in the central nervous system. By blocking the activity of this receptor, this compound increases the release of serotonin, a neurotransmitter that regulates mood and anxiety. This mechanism of action is similar to that of other anxiolytic and antidepressant drugs, such as buspirone and fluoxetine.
Biochemical and Physiological Effects
This compound has been shown to have anxiolytic and antidepressant effects in animal models, without producing sedation or motor impairment. It has also been demonstrated to increase the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the stress response. This compound has been found to increase the levels of brain-derived neurotrophic factor, a protein that promotes the growth and survival of neurons. These biochemical and physiological effects suggest that this compound has potential therapeutic applications in the treatment of mood and anxiety disorders.
実験室実験の利点と制限
1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(4-methoxyphenyl)piperazine has several advantages for lab experiments. It is easy to synthesize in large quantities and high purity, making it suitable for further research and development. It has also been extensively studied for its pharmacological properties, making it a well-characterized compound. However, this compound has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to administer in animal studies. It also has a short half-life, which can limit its duration of action and require frequent dosing.
将来の方向性
1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(4-methoxyphenyl)piperazine has potential therapeutic applications in the treatment of mood and anxiety disorders, as well as addiction. Future research could focus on the development of this compound analogs with improved pharmacokinetic properties, such as increased solubility and longer half-life. This compound could also be used in combination with other drugs to enhance its therapeutic effects. Further studies could explore the molecular mechanisms underlying the anxiolytic and antidepressant effects of this compound, as well as its potential neuroprotective properties. Overall, this compound represents a promising candidate for further research and development in the field of neuropsychopharmacology.
合成法
The synthesis of 1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(4-methoxyphenyl)piperazine involves the reaction of 2-(2-chlorophenyl)-1,3-thiazole-4-carbaldehyde with 4-(4-methoxyphenyl)piperazine in the presence of a reducing agent. The reaction yields this compound as a white solid with a high purity. The synthesis method has been optimized to produce this compound in large quantities and high purity, making it suitable for further research and development.
科学的研究の応用
1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(4-methoxyphenyl)piperazine has been studied for its potential therapeutic applications in various medical conditions, including anxiety, depression, and addiction. It has been shown to modulate the activity of the serotonin receptor subtype 5-HT1A, which is involved in the regulation of mood, anxiety, and stress. This compound has also been demonstrated to have anxiolytic and antidepressant effects in animal models, making it a promising candidate for further clinical trials.
特性
IUPAC Name |
2-(2-chlorophenyl)-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3OS/c1-26-18-8-6-17(7-9-18)25-12-10-24(11-13-25)14-16-15-27-21(23-16)19-4-2-3-5-20(19)22/h2-9,15H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYPQAJDTLCMLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=CSC(=N3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[methyl(phenyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5837929.png)

![1-(2-methoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5837948.png)
![2-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5837954.png)




![4-methoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5837985.png)
![3-{[(acetylamino)carbonothioyl]amino}-4-chlorobenzoic acid](/img/structure/B5837991.png)
![N-{[(2,3-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5837992.png)
